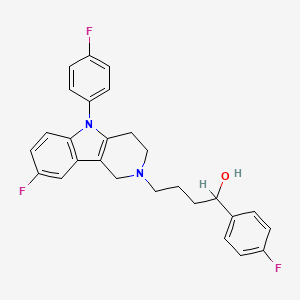
Flutroline
概述
准备方法
氟特罗林的合成涉及多个步骤,从四氢-γ-咔啉核的制备开始。然后用各种取代基对该核心进行官能化,以获得所需的药理特性。氟特罗林的工业生产通常涉及以下步骤:
四氢-γ-咔啉核的形成: 这是通过一系列环化反应实现的。
官能化: 引入氟原子和其他取代基以增强化合物的活性及稳定性。
化学反应分析
科学研究应用
化学: 氟特罗林用作研究氟取代对四氢-γ-咔啉药理特性的影响的模型化合物。
生物学: 它已被用于研究以了解大脑中多巴胺受体的作用及其在精神病中的参与。
作用机制
氟特罗林主要通过阻断大脑中的多巴胺受体发挥作用。通过抑制这些受体的活性,氟特罗林有助于减轻精神病的症状。 该化合物还影响其他神经递质系统,包括血清素和去甲肾上腺素,这些系统有助于其整体治疗效果 .
相似化合物的比较
氟特罗林因其四氢-γ-咔啉结构和氟原子的存在而成为抗精神病药物中的独特药物。类似的化合物包括:
氟哌啶醇: 一种众所周知的抗精神病药物,具有不同的化学结构,但具有相似的治疗效果。
利培酮: 另一种作用于多巴胺和血清素受体的抗精神病药物。
氟特罗林的独特之处在于它将高效力、长时间作用和特异性受体特征结合在一起,使其成为精神药理学领域进一步开发的有希望的候选药物。
属性
CAS 编号 |
70801-02-4 |
|---|---|
分子式 |
C27H25F3N2O |
分子量 |
450.5 g/mol |
IUPAC 名称 |
4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C27H25F3N2O/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22/h3-12,16,27,33H,1-2,13-15,17H2 |
InChI 键 |
OYGDOCFZQVGFIP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
规范 SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(2-parafluorophenyl-4-hydroxybutyl)-5-parafluorophenyl-8-fluoro-1,2,3,4-tetrahydro-gamma-carboline 8-fluoro-5-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-4-hydroxybutyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole hydrochloride CP-36,584 flutroline flutroline, (+-)-isome |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














